

Synthesis of Triethanolamine from ethylene oxide and ammonia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triethanolamine	
Cat. No.:	B10763040	Get Quote

An In-depth Technical Guide to the Synthesis of **Triethanolamine** from Ethylene Oxide and Ammonia

Introduction

Triethanolamine (TEA) is a versatile tertiary amine and a triol, making it a valuable intermediate in various industries. It is utilized extensively in the production of surfactants, emulsifiers, detergents, and as a corrosion inhibitor and pH adjuster. In the pharmaceutical and cosmetics industries, it serves as an emulsifying agent for creams, lotions, and gels. This guide provides a comprehensive technical overview of the synthesis of **triethanolamine** from the reaction of ethylene oxide and ammonia, focusing on the underlying chemistry, experimental protocols, and process parameters for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Kinetics

The synthesis of **triethanolamine** is not a direct reaction but a series of sequential, competitive nucleophilic substitution reactions. Ammonia initially reacts with ethylene oxide to form monoethanolamine (MEA). MEA, being a primary amine, is more nucleophilic than ammonia and subsequently reacts with another molecule of ethylene oxide to yield diethanolamine (DEA). Finally, the secondary amine DEA reacts with a third ethylene oxide molecule to produce the desired **triethanolamine** (TEA).[1]

The overall reaction scheme is as follows:





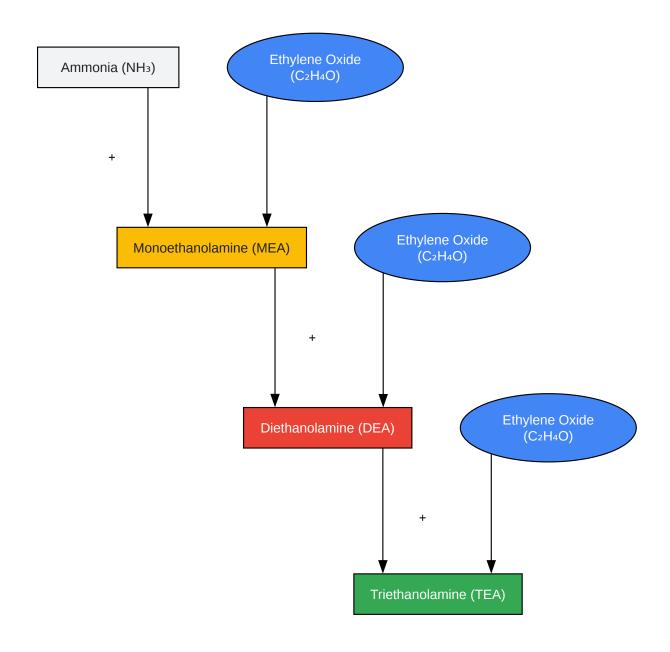


- NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (Monoethanolamine MEA)
- HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (Diethanolamine DEA)
- (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (**Triethanolamine** TEA)

These reactions are typically carried out in an aqueous medium, and the presence of water can accelerate the reaction.[2] The product distribution (the relative amounts of MEA, DEA, and TEA) is highly dependent on the stoichiometry of the reactants.[3] A high molar ratio of ammonia to ethylene oxide favors the formation of MEA, while lower ratios lead to higher yields of DEA and TEA.[4]

The reactions are irreversible, competitive, and consecutive second-order reactions.[5] The activation energy for the formation of MEA from aqueous ammonia and ethylene oxide has been reported to be approximately 61.25 kJ/mol (or about 11,500 cal/mol).[4][5] The reaction rates for the subsequent steps to form DEA and TEA are comparatively faster.





Click to download full resolution via product page

Figure 1: Reaction pathway for the synthesis of ethanolamines.

Synthesis Methodologies and Experimental Protocols



The industrial production of ethanolamines is exclusively achieved through the reaction of ethylene oxide with excess ammonia.[2] This can be performed via a non-catalytic aqueous process or a catalytic process.

Aqueous Ammonia Process (Non-Catalytic)

This is a common industrial method where ethylene oxide is reacted with an aqueous solution of ammonia. The process is typically continuous.

Experimental Protocol:

- Reactant Preparation: An aqueous ammonia solution (e.g., 28-37% by weight) is prepared.
 [6]
- Reaction: The aqueous ammonia and liquid ethylene oxide are continuously fed into a reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter and is adjusted based on the desired product distribution; for higher TEA yield, a lower ammonia to ethylene oxide ratio is used.[4][7]
- Reaction Conditions: The reaction is exothermic and is typically conducted at temperatures
 ranging from 40 to 150°C and under moderate to high pressure (0.1 to 16 MPa) to keep the
 reactants in the liquid phase.[1][7]
- Product Mixture: The output from the reactor is a mixture of MEA, DEA, TEA, water, and unreacted ammonia.[1]

Catalytic Process

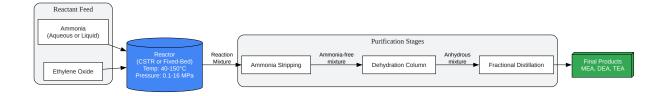
To improve selectivity, particularly towards MEA or DEA, heterogeneous catalysts can be employed. This often involves using anhydrous liquid ammonia.

Experimental Protocol:

 Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst. A ZSM-5 type zeolite that has undergone ion exchange with lanthanum is one such catalyst mentioned for ethanolamine production.[6]



- Reactant Feed: Liquid ammonia and ethylene oxide are continuously introduced into the packed reactor at specified flow rates. For instance, concentrations might be set to achieve 18.1% ethylene oxide, 70.9% liquid ammonia, and 11.0% MEA (if recycled) by weight.[6]
- Reaction Conditions: The reaction can be performed adiabatically. An example condition includes an inlet temperature of 45°C and a pressure of 10 MPa.[6]
- Product Output: The conversion of ethylene oxide is typically near 100%.[6] The resulting solution contains the mixture of ethanolamines and unreacted ammonia.



Click to download full resolution via product page

Figure 2: Generalized workflow for Triethanolamine synthesis and purification.

Quantitative Data

The distribution of ethanolamines is highly sensitive to the reaction conditions. The tables below summarize key quantitative data from various sources.

Table 1: Reaction Conditions and Product Distribution



Parameter	Value/Range	Product Composition	Source
Process Type	Aqueous Ammonia	Reaction mixture: 30-50% TEA, 15- 60% DEA by weight	[7]
Reactant Ratio	Molar Ratio NH₃:EO = 0.28	Not specified, but favors higher ethanolamines	[6]
	Molar Ratio NH₃:EO = 1.5 to 6	Favors MEA, but adjustable for DEA/TEA	[7]
Temperature	40 - 150 °C	General operating range	[1][7]
Pressure	0.1 - 16 MPa	General operating range	[7]
Catalyst	La-exchanged ZSM-5 Zeolite	Final purified bottoms: 91.7% TEA, 7.6% DEA	[6]

| EO Conversion | Nearly 100% | For both aqueous and catalyst processes |[6] |

Table 2: Kinetic Parameters for Ethanolamine Synthesis

Reaction Step	Parameter	Value	Source
NH₃ + EO → MEA	Activation Energy (Ea)	61.25 kJ/mol	[4]
NH₃ + EO → MEA	Activation Energy (Ea)	~11,500 cal/mol (~48.1 kJ/mol)	[5]

| Consecutive Steps | Relative Rate Constants | Ratio of $k_1:k_2:k_3$ (MEA:DEA:TEA formation) is approx. 1:6:4 |[8] |



Purification of Triethanolamine

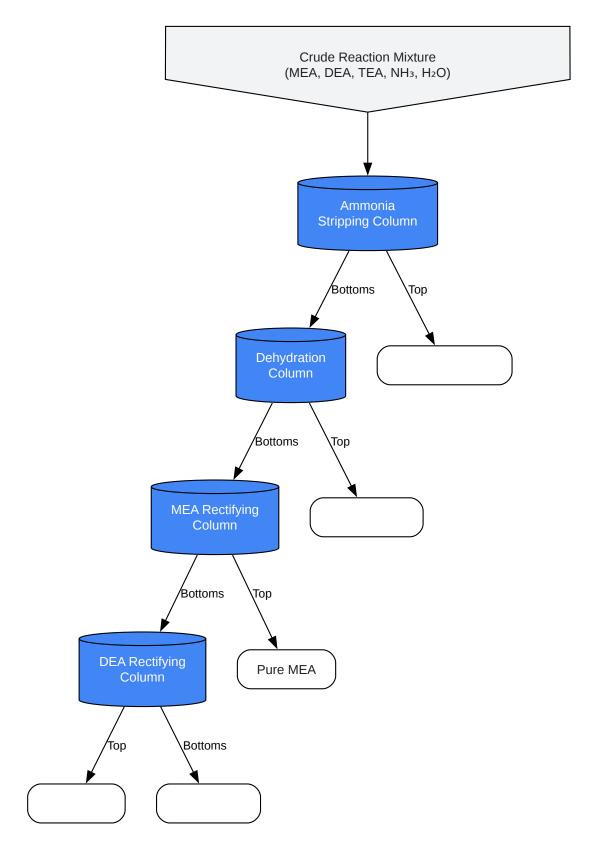
Regardless of the synthesis method, the crude product is a mixture that requires purification. The standard method for separating the ethanolamines from each other and from water and unreacted ammonia is fractional distillation.[1]

The purification process generally follows these steps:

- Ammonia Removal: The unreacted ammonia is stripped from the reaction mixture, often in a distillation column, and is typically recycled back to the reactor.[6][7]
- Dehydration: Water is removed from the mixture in a dehydrating column.[6]
- Fractional Distillation: The anhydrous mixture of ethanolamines is separated in a series of distillation columns due to their different boiling points (MEA: 170°C, DEA: 268°C, TEA: 335°C).
 - First, MEA is distilled off.[6]
 - Next, DEA is separated.[6]
 - The remaining bottoms consist of crude TEA, which may be further purified.[6]

To obtain high-purity, colorless, and stable TEA, further treatment may be necessary. One patented method involves reacting the crude product (after MEA removal) with additional ethylene oxide at 110-180°C, followed by rectification in the presence of phosphorous or hypophosphorous acid.[9][10]





Click to download full resolution via product page

Figure 3: Distillation sequence for the purification of ethanolamines.



Conclusion

The synthesis of **triethanolamine** from ethylene oxide and ammonia is a well-established industrial process involving a series of consecutive reactions. Control over the final product distribution is primarily achieved by manipulating the molar ratio of the reactants, temperature, and pressure. While non-catalytic aqueous processes are common, catalytic methods offer pathways to enhanced selectivity. The purification of TEA from the resulting mixture of ethanolamines is a critical step, accomplished through a multi-stage distillation process. For researchers and professionals, understanding the interplay between reaction kinetics, process conditions, and separation technology is paramount to optimizing the yield and purity of **triethanolamine** for its diverse applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. Triethanolamine Some Industrial Chemicals NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Triethanolamine Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Study on the Reaction Kinetics for Ethanolamines Synthesis | Semantic Scholar [semanticscholar.org]
- 6. Triethanolamine synthesis chemicalbook [chemicalbook.com]
- 7. US6974883B2 Process for manufacturing triethanolamine and product obtained Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US6388137B1 Method of purifying triethanolamine Google Patents [patents.google.com]
- 10. DE19855383A1 Process for the purification of triethanolamine Google Patents [patents.google.com]



• To cite this document: BenchChem. [Synthesis of Triethanolamine from ethylene oxide and ammonia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763040#synthesis-of-triethanolamine-fromethylene-oxide-and-ammonia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com